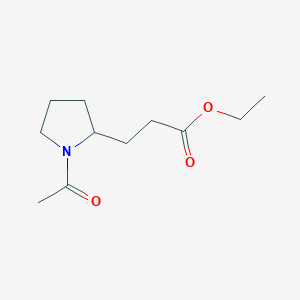
Carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidyl ester is a chemical compound that belongs to the class of carbonate esters. This compound is characterized by the presence of a carbonyl group flanked by two alkoxy groups. It is related to esters, ethers, and inorganic carbonates . The compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidyl ester can be synthesized through the reaction of an alcohol with phosgene (phosgenation) or through oxidative carbonylation . The general reaction involves the following steps:
Phosgenation: Alcohols react with phosgene to yield carbonate esters according to the reaction[ 2 \text{ROH} + \text{COCl}_2 \rightarrow \text{ROC(O)OR} + 2 \text{HCl} ]
Oxidative Carbonylation: This method involves the reaction of an alcohol with carbon monoxide and an oxidizer.
Industrial Production Methods
In industrial settings, the production of carbonate esters often involves large-scale phosgenation or oxidative carbonylation processes. These methods are preferred due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidyl ester undergoes various chemical reactions, including:
Hydrolysis: Acidic hydrolysis of the ester yields a carboxylic acid and an alcohol.
Reduction: Reduction of the ester with lithium aluminum hydride produces primary alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, forming different products depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Reduction: Commonly uses lithium aluminum hydride as the reducing agent.
Substitution: Involves various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Substitution: Various substituted esters and other derivatives.
Aplicaciones Científicas De Investigación
Carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidyl ester has numerous applications in scientific research:
Pharmaceuticals: Used as a building block in the synthesis of various drugs.
Organic Synthesis: Employed in the preparation of complex organic molecules.
Industrial Applications: Utilized in the production of fine chemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidyl ester involves its interaction with molecular targets through nucleophilic acyl substitution reactions . The ester carbonyl group is electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl Carbonate: A simple carbonate ester used as a solvent and methylating agent.
Diphenyl Carbonate: Another carbonate ester used in the production of polycarbonates.
Ethylene Carbonate: A cyclic carbonate ester used in lithium-ion batteries.
Uniqueness
Carbonic acid, ethyl 1-methyl-4-phenyl-4-piperidyl ester is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other carbonate esters. Its applications in pharmaceuticals and organic synthesis further highlight its importance in scientific research and industry .
Propiedades
Número CAS |
101418-11-5 |
|---|---|
Fórmula molecular |
C15H21NO3 |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
ethyl (1-methyl-4-phenylpiperidin-4-yl) carbonate |
InChI |
InChI=1S/C15H21NO3/c1-3-18-14(17)19-15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
Clave InChI |
JWKBEONLEADIMJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC1(CCN(CC1)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14067612.png)


![N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B14067623.png)
![2-(4-(Imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile](/img/structure/B14067625.png)



![1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-](/img/structure/B14067659.png)




![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide](/img/structure/B14067688.png)
